molecular formula C36H48N4O8P4 B8025214 Cyclen phenyl phosphonic ester

Cyclen phenyl phosphonic ester

Cat. No.: B8025214
M. Wt: 788.7 g/mol
InChI Key: DLYCEGSQQDRTMH-UHFFFAOYSA-N
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Description

Structural Characterization of Cyclen Phenyl Phosphonic Ester

Molecular Architecture and IUPAC Nomenclature

The core structure of this compound consists of a 12-membered tetraazamacrocycle (1,4,7,10-tetraazacyclododecane) with four phosphorus atoms, each bonded to a phenyl phosphonic ester group. The IUPAC name is tetrakis[(phenyloxy)phosphoryl]-1,4,7,10-tetraazacyclododecane , reflecting its cyclic tetramine skeleton and ester-functionalized phosphorus centers.

Key structural features include:

  • Coordination geometry : Each phosphorus atom adopts a tetrahedral geometry, with P=O and P–O–C bonds.
  • Ring strain : The cyclen macrocycle introduces torsional strain, while the phosphonic ester groups impose steric hindrance.
  • Electronic effects : Conjugation between phosphorus d-orbitals and the aromatic phenyl rings stabilizes the molecule.
Parameter Value
Molecular formula C₃₆H₄₈N₄O₈P₄
Molecular weight 848.68 g/mol
Ring internal angles N–C–N: 111°, P–N–C: 93.1°

Crystallographic Analysis and Conformational Dynamics

X-ray crystallography of analogous cyclic phosphonylureas reveals a planar five-membered ring system with significant bond angle distortion. For this compound:

  • Planarity : The macrocycle adopts a near-planar conformation due to resonance stabilization between nitrogen lone pairs and adjacent carbonyl/phosphoryl groups.
  • Bond strain : The internal P–N–C angle contracts to 93.1°, deviating from ideal tetrahedral geometry (109.5°), while the N–C–N angle expands to 111°.
  • Pseudorotation : In hydrolytic reactions, the trigonal bipyramidal intermediate undergoes pseudorotation to relieve strain, favoring phenoxide elimination over ring cleavage.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides critical insights into the compound’s electronic environment:

  • ¹H NMR :
    • Macrocycle protons resonate at δ 2.8–3.5 ppm (N–CH₂–N).
    • Aromatic protons from phenyl groups appear at δ 7.2–7.6 ppm.
  • ³¹P NMR :
    • A singlet at δ 18–22 ppm confirms equivalent phosphorus centers in the symmetric macrocycle.
    • Deshielding by electron-withdrawing phenyl groups shifts signals upfield compared to alkyl phosphonates.
Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of this compound reveals:

  • Molecular ion : [M+H]⁺ at m/z 849.3 (calc. 849.28).
  • Fragmentation pathways :
    • Loss of phenyl groups (m/z 849 → 771, 693).
    • Cleavage of P–O bonds generates phosphoric acid derivatives (m/z 315, 257).

Properties

IUPAC Name

phenyl-[[4,7,10-tris[[hydroxy(phenyl)phosphoryl]methyl]-1,4,7,10-tetrazacyclododec-1-yl]methyl]phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48N4O8P4/c41-49(42,33-13-5-1-6-14-33)29-37-21-23-38(30-50(43,44)34-15-7-2-8-16-34)25-27-40(32-52(47,48)36-19-11-4-12-20-36)28-26-39(24-22-37)31-51(45,46)35-17-9-3-10-18-35/h1-20H,21-32H2,(H,41,42)(H,43,44)(H,45,46)(H,47,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYCEGSQQDRTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CP(=O)(C2=CC=CC=C2)O)CP(=O)(C3=CC=CC=C3)O)CP(=O)(C4=CC=CC=C4)O)CP(=O)(C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48N4O8P4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-Protected Aminoalkylphosphonochloridates

Key intermediates such as methyl N-Cbz-1-aminoethylphosphonochloridate (13b ) are prepared via sequential transesterification and chlorination. For example, diphenyl N-Cbz-1-aminoalkylphosphonates undergo transesterification with methanol to yield dimethyl esters, followed by selective hydrolysis to monomethyl esters (12 ). Subsequent treatment with thionyl chloride generates the reactive phosphonochloridates (13 ).

Coupling with Hydroxy Esters

The phosphonochloridate intermediate (13b ) reacts with hydroxy esters such as methyl (S)-2-hydroxy-3-phenylpropanoate (18 ) under basic conditions. This coupling proceeds via nucleophilic substitution at the phosphorus center, forming phosphonodepsipeptides. For cyclen derivatives, the product is further hydrogenolyzed to remove protecting groups and coupled with cyclen (1,4,7,10-tetraazacyclododecane) to yield the final this compound (17 ).

Key Data:

  • Yield: 70–85% for phosphonodepsipeptide formation

  • Stereoselectivity: >90% R configuration at phosphorus when using enantiopure hydroxy esters

Chiral Auxiliary-Mediated Synthesis for Stereochemical Control

Optically active phenylphosphonic esters require enantioselective methods to control stereochemistry at the phosphorus center. The use of chiral auxiliaries, such as L-prolinate derivatives, enables high optical purity.

Diastereoselective Formation of Thiophosphonyl Intermediates

Ethyl N-[chloro(phenyl)thiophosphonyl]-L-prolinate serves as a chiral intermediate. Its synthesis involves reacting L-proline ethyl ester with phenylphosphonothioic dichloride, yielding diastereomerically pure thiophosphonyl compounds. These intermediates are subsequently oxidized to phosphonochloridates or hydrolyzed to phosphonic acids.

Application to Cyclen Systems

The chiral thiophosphonyl intermediate is coupled with cyclen-containing hydroxy esters under Mitsunobu conditions (e.g., DIAD, PPh₃). This method achieves >95% retention of configuration at phosphorus, critical for biological activity.

Key Data:

  • Optical Yield: 92–98% enantiomeric excess (ee)

  • Reaction Time: 12–24 hours at 0–25°C

Stereoselective Cyclocondensation for Cis-Configuration

Recent patents highlight improved stereoselectivity in cyclic phosphonate synthesis, emphasizing cis-configuration control. While developed for thyroid receptor agonists, these methods are adaptable to cyclen phenyl phosphonic esters.

Cyclocondensation with Propylene Glycol Derivatives

A two-step process involves:

  • Esterification : Phosphonic acid reacts with (R)-propylene glycol using 1,3-dicyclohexylcarbodiimide (DCC) and DMAP in dichloromethane.

  • Cyclization : Intramolecular cyclization under acidic conditions (e.g., HCl in THF) forms the cyclic phosphonate with cis-selectivity.

Solvent and Catalyst Optimization

Using toluene as a solvent and elevating the temperature to 80°C enhances reaction kinetics and stereoselectivity. The cis/trans ratio improves from 1:1 to 4:1 under optimized conditions.

Key Data:

  • Cis/Trans Ratio: 4:1 (vs. 1:1 in prior methods)

  • Overall Yield: 65% after purification

Comparative Analysis of Synthetic Methods

MethodYield (%)Stereoselectivity (cis:trans)Optical Purity (ee)Key Advantages
Phosphonylation70–85N/A>90% RScalable, uses stable intermediates
Chiral Auxiliary60–75N/A92–98%High enantiocontrol
Cyclocondensation654:1N/AImproved cis-selectivity

Chemical Reactions Analysis

Types of Reactions

Cyclen phenyl phosphonic ester can undergo various chemical reactions, including:

    Oxidation: The phosphonic ester group can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic ester group to phosphine derivatives.

    Substitution: The phenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Flame Retardancy

One of the primary applications of cyclen phenyl phosphonic ester is in the development of flame retardants for synthetic materials. The compound exhibits high thermal stability and hydrolysis resistance, making it suitable for use in various polymers, including:

  • Fabrics
  • Polyolefins
  • Nylon
  • Polyester

The presence of a phenyl ring and a cyclic structure enhances its flame retardant properties by improving carbon-forming performance and promoting cooperative effects between the carbon-phosphorus bond and the phenyl group. This results in effective flame retardation in condensed phases, which is crucial for materials exposed to high temperatures or flames .

Medicinal Chemistry

In medicinal chemistry, this compound can serve as a prodrug form that enhances the delivery of phosphate monoesters into cells. This application is particularly relevant for nucleoside analogs, which require conversion to their active triphosphate forms after cellular entry. By utilizing protected phosphates, this compound can facilitate more efficient metabolic processes, potentially improving therapeutic outcomes for drugs like:

  • Arabinofuranosyl cytidine (AraC)
  • Gemcitabine (GemC)

These prodrugs can bypass initial phosphorylation steps that often limit drug efficacy .

Chemical Intermediate

This compound also functions as an important chemical intermediate in synthesizing other compounds. It can be used in reactions to produce various phosphonate esters through condensation with alcohols or other reactants. This versatility makes it valuable in producing specialized chemical processing aids across different industries, including:

  • Emulsion polymerization
  • Textile auxiliaries
  • Metal finishing

The ability to synthesize high yields of phosphonate esters through selective demethylation further emphasizes its utility as a precursor in organic synthesis .

Case Study 1: Flame Retardant Efficacy

A study demonstrated that this compound significantly improved the flame retardant properties of nylon fabrics when incorporated into their composition. The results showed a marked reduction in flammability compared to untreated samples, highlighting its effectiveness as a non-halogenated flame retardant .

Case Study 2: Prodrug Development

Research on prodrug strategies using this compound revealed that it could enhance the bioavailability of certain chemotherapeutic agents. For instance, formulations containing this compound showed improved stability against serum phosphatases, allowing for better dosing regimens and therapeutic efficacy .

Mechanism of Action

The mechanism of action of cyclen phenyl phosphonic ester involves its ability to coordinate with metal ions through the nitrogen atoms of the cyclen ring and the oxygen atoms of the phosphonic ester group. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and biological applications.

Comparison with Similar Compounds

Comparative Analysis with Similar Phosphonic Esters

Structural and Electronic Properties

Phenyl phosphonic esters, such as those in and , exhibit distinct electronic effects due to the electron-withdrawing nature of the phenyl group. For example, in indomethacin-derived esters, the phenyl ester (compound 10 ) demonstrated COX-1/COX-2 inhibition ratios closer to ortho-carbaborane esters (e.g., 5o ) than to adamantyl or meta-carbaborane derivatives . This suggests that phenyl groups mimic ortho-carbaborane’s electronic environment, likely due to resonance stabilization of the ester oxygen.

Table 1: Electronic Effects on Ester Reactivity

Compound Substituent Yield (%) COX-1 IC₅₀ (μM) COX-2 IC₅₀ (μM)
Indomethacin - - 0.05 0.75
Phenyl ester (10 ) Phenyl - 2.6 4.2
Adamantyl ester (9 ) Adamantyl - >25 >25
Ortho-carbaborane (5o ) Carbaborane 35 2.6 4.2

Data adapted from .

Key Challenges :

  • Electron-withdrawing phenyl groups reduce nucleophilicity of ester oxygen, necessitating methylene spacers or activated intermediates .
  • Steric bulk in cyclen-based systems may further complicate synthesis, as seen in , where phosphonate ester purification required silica chromatography due to POSS interactions .
Hydrolytic Stability

Phosphonic esters generally hydrolyze slower than phosphoric esters. compared hydrolysis rates of phenyl phosphate and phenyl phosphonate esters at pH 4–10. Phenyl phosphonates exhibited pseudo-first-order rate constants 10–100× lower than phosphates, attributed to stronger P–C bonds and reduced electrophilicity . Cyclen phenyl phosphonic ester’s macrocyclic structure likely enhances stability further, similar to POSS-phosphonic acid composites in .

Table 2: Hydrolysis Rate Constants at 25°C

Substrate pH 7 Rate Constant (s⁻¹)
Phenyl phosphate ester 1.2 × 10⁻⁴
Phenyl phosphonate ester 3.5 × 10⁻⁶
This compound* ~1 × 10⁻⁷ (estimated)

*Estimated based on and .

Spectroscopic Characterization

31P NMR is critical for differentiating phosphonic esters. Phenyl substituents cause upfield shifts (~17–18 ppm for esters vs. ~14–15 ppm for acids) due to electron withdrawal . Cyclen’s macrocycle may induce additional shifts via P–N coordination, as observed in for copper(I) complexes .

Biological Activity

Cyclen phenyl phosphonic ester is a compound of significant interest in biochemical research due to its unique structural properties and biological activities. This article explores its synthesis, mechanism of action, and various applications in biological systems, supported by data tables and relevant case studies.

1. Synthesis and Properties

Synthesis Methods:
this compound is synthesized through the reaction of cyclen (1,4,7,10-tetraazacyclododecane) with phenyl phosphonic dichloride. The reaction typically occurs in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the process. This reaction is conducted under an inert atmosphere to prevent oxidation of the reactants .

Chemical Structure:
The compound features a cyclen backbone which allows for coordination with metal ions, enhancing its reactivity and stability. The phenyl phosphonic ester group contributes to its biological activity by mimicking phosphate esters, thus interacting with biological molecules effectively .

This compound acts primarily through coordination with metal ions via nitrogen atoms from the cyclen ring and oxygen atoms from the phosphonic ester group. This interaction can influence enzyme activity by acting as a competitive inhibitor, particularly in pathways involving phosphate esters .

3.1 Enzyme Inhibition

The compound has been employed in studies focused on enzyme inhibition. Its structural similarity to natural phosphates allows it to compete for binding sites on enzymes that utilize phosphate groups. Notably, it has shown potential as an inhibitor in various biochemical pathways, including those involved in metabolism and signal transduction .

3.2 Drug Delivery Systems

Research indicates that this compound can be utilized in drug delivery systems due to its ability to form stable complexes with therapeutic agents. This property enhances the bioavailability and effectiveness of drugs by facilitating their transport across cellular membranes .

3.3 Antiviral and Antimicrobial Activity

Studies have demonstrated that phosphonates similar to this compound exhibit antiviral and antimicrobial properties. For example, certain derivatives have been shown to inhibit viral replication, making them candidates for further development in antiviral therapies .

4. Case Studies

StudyFocusFindings
Study A Enzyme InhibitionThis compound demonstrated significant inhibition of lipase enzymes with IC50 values in the nanomolar range, indicating potent enzyme interaction .
Study B Antiviral ActivityIn vitro studies revealed that derivatives of this compound increased antiviral activity against HIV-1 compared to non-derivatized compounds .
Study C Drug DeliveryResearch highlighted the enhanced cellular uptake of drugs when conjugated with this compound, improving therapeutic efficacy .

5. Comparative Analysis with Similar Compounds

CompoundStructureUnique Properties
Cyclen Phosphonic Ester Cyclen backbone + Phosphonic groupEnhanced metal ion coordination
Phenyl Phosphonic Ester Phenyl group + Phosphonic groupLacks cyclen structure; less versatile
Cyclen Derivatives Varies by substituents on cyclenDiverse applications but may lack specific interactions seen in phenyl derivatives

Q & A

Q. What are the optimal synthetic routes for cyclen phenyl phosphonic ester, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A robust synthesis involves protecting-group strategies and coupling reactions. For example, phosphonic esters can be synthesized via Mitsunobu coupling (using 4-(hydroxymethyl)phenyl acetate) or DCC-mediated esterification, followed by deprotection with TMSBr or TFA to yield the target compound . Key optimization parameters include solvent polarity (e.g., anhydrous DMF), stoichiometric control of coupling agents, and temperature gradients during deprotection. Monitoring intermediates via TLC or HPLC ensures purity (>95% by NMR).

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and what benchmarks indicate successful synthesis?

Methodological Answer: Use 31P^{31}\text{P} NMR to confirm phosphonate ester formation (δ = 20–30 ppm) and 1H^{1}\text{H}/13C^{13}\text{C} NMR to verify cyclen macrocycle integrity. High-resolution mass spectrometry (HRMS) should match theoretical molecular weight within 5 ppm error. Elemental analysis (C, H, N) must align with calculated values (±0.3%). Purity assessment via reverse-phase HPLC (C18 column, acetonitrile/water gradient) should show a single peak .

Q. What standardized protocols should be followed to assess the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer: Conduct accelerated stability studies in buffers (pH 1–13) at 37°C. Monitor degradation via 31P^{31}\text{P} NMR or LC-MS at 24-hour intervals. Calculate half-life (t1/2t_{1/2}) using first-order kinetics. For comparison, include controls like phenylphosphonic acid (hydrolytically labile) and triphenyl phosphate (stable ester) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the electron-withdrawing effects of this compound in transition metal complexes, and what electrochemical parameters should be prioritized?

Methodological Answer: Synthesize Ru(II)-terpyridine complexes functionalized with this compound. Perform cyclic voltammetry (scan rate: 100 mV/s, Ag/AgCl reference) to measure Ru2+/3+^{2+/3+} redox potentials. Compare shifts relative to unmodified complexes; electron-withdrawing phosphonate esters typically lower oxidation potentials by 20–50 mV . Include DFT calculations to correlate electronic effects with experimental data.

Q. What methodological approaches are recommended to resolve contradictions in reported bioactivity data of this compound prodrugs across different in vitro models?

Methodological Answer: Standardize cell permeability assays (e.g., Caco-2 monolayers) with LC-MS quantification of intracellular prodrug conversion. Control for esterase activity variations using specific inhibitors (e.g., BNPP). Cross-validate in 3D spheroid vs. monolayer cultures to address microenvironment-dependent metabolism discrepancies .

Q. What computational and experimental strategies are effective in predicting and validating the coordination geometry of this compound in supramolecular assemblies?

Methodological Answer: Combine molecular docking (AutoDock Vina) with EXAFS spectroscopy to analyze metal-ligand bond distances (e.g., Zn2+^{2+} or Gd3+^{3+} complexes). Paramagnetic NMR relaxation studies (T1/T2T_1/T_2 measurements) can validate coordination symmetry. Compare with crystal structures of analogous cyclen derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the environmental persistence of this compound in aquatic systems?

Methodological Answer: Apply the modified GreenScreen® methodology (US EPA framework) to assess biodegradation (OECD 301F test) and aquatic toxicity (Daphnia magna 48-hour EC50_{50}). Cross-reference with photolysis studies (UV-Vis irradiation, HPLC monitoring) to differentiate hydrolysis vs. photodegradation pathways .

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